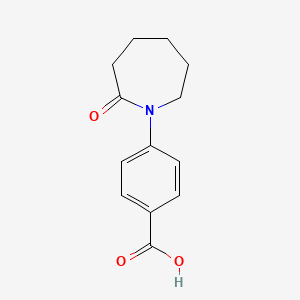

4-(2-Oxoazepan-1-yl)benzoic acid

Description

Contextual Overview of Benzoic Acid Scaffolds in Molecular Design

The benzoic acid motif, a benzene (B151609) ring attached to a carboxylic acid, is a ubiquitous and versatile scaffold in molecular design and drug discovery. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition of biological targets. The carboxylate group, in particular, can act as a key interacting moiety with amino acid residues in protein binding pockets.

The utility of the benzoic acid scaffold is demonstrated across a wide array of therapeutic areas. For instance, researchers have designed 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. In the realm of infectious diseases, benzoic acid and its derivatives have been explored as potential prodrugs for treating tuberculosis, where the ester forms can more easily diffuse through the mycobacterial cell membrane before being hydrolyzed to the active acidic form. researchgate.net Furthermore, serinol-based benzoic acid esters have been identified as novel scaffolds for the development of inhibitors against human adenovirus (HAdV) infections. rsc.org

Beyond these roles, the benzoic acid framework has been employed in the creation of anticancer agents, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have shown potent inhibitory activities against cancer cell lines. vulcanchem.com Other studies have revealed that certain benzoic acid derivatives can modulate the proteostasis network, which is implicated in aging, suggesting their potential as anti-aging agents. leonorigroup.com This diverse range of applications underscores the significance of the benzoic acid scaffold as a privileged structure in the design of bioactive molecules.

Significance of Azepane Ring Systems in Bioactive Molecules

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. It is a structural motif found in numerous approved drugs and promising drug candidates, highlighting its importance in the development of bioactive compounds. researchgate.net In fact, the azepane motif is ranked among the top 100 most frequently used ring systems in small molecule drugs. drugbank.com

The seven-membered ring of azepane provides a flexible yet constrained scaffold that can adopt various low-energy conformations, allowing for optimal three-dimensional orientation of substituents to interact with biological targets. This structural feature contributes to the wide range of biological activities exhibited by azepane-containing molecules. These activities span from targeting central nervous system (CNS) disorders to acting as anticancer, antibacterial, antiviral, and antiparasitic agents. researchgate.net

The synthesis of novel azepane-based compounds remains an active area of research, with chemists continuously developing new methods to access this important scaffold. drugbank.com Recent explorations into previously unexploited simple drug scaffolds have revealed chiral bicyclic azepanes with potent neuropharmacological activity, specifically as inhibitors of monoamine transporters. mdpi.comnih.gov This discovery highlights the untapped potential that still exists within azepane-based structures for drug discovery. The versatility and proven track record of the azepane ring system firmly establish it as a key building block in the design of next-generation therapeutic agents.

Hypothesis and Research Scope for 4-(2-Oxoazepan-1-yl)benzoic Acid

While extensive research on the specific biological activities of this compound is not yet widely published, its molecular architecture, which combines the benzoic acid scaffold with an N-aryl caprolactam (a derivative of azepane), allows for the formulation of a clear research hypothesis. The compound is hypothesized to be a valuable scaffold for the development of novel therapeutic agents, with potential applications in oncology, infectious diseases, and neuropharmacology. This hypothesis is predicated on the well-documented biological relevance of its constituent moieties.

The research scope for investigating this compound would logically begin with its synthesis, for which several established methods for creating N-aryl lactams could be adapted. researchgate.net Following successful synthesis and characterization, the next phase would involve a broad in vitro screening campaign to identify its biological targets. Based on the activities of related structures, this screening could prioritize assays for:

Anticancer Activity: Given that benzoic acid scaffolds have been used to create anticancer agents and that azepane-containing compounds also exhibit antitumor properties, it would be logical to screen this compound against a panel of cancer cell lines. rsc.org Mechanistic studies could then explore its potential to induce apoptosis or inhibit key signaling pathways.

Antibacterial Activity: The demonstrated antibacterial properties of other complex azepane derivatives suggest that this compound and its analogs could be evaluated for their efficacy against various bacterial strains, including drug-resistant ones.

Neuropharmacological Activity: The discovery of bicyclic azepanes as potent neuropharmacological agents provides a strong rationale for investigating the effects of this compound on neurological targets, such as neurotransmitter transporters or receptors. mdpi.comnih.gov

Enzyme Inhibition: The presence of the carboxylic acid and the lactam functionality suggests potential for interaction with the active sites of various enzymes. Screening against families of enzymes like proteases, kinases, or carbonic anhydrases could reveal novel inhibitory activities.

Subsequent research would focus on structure-activity relationship (SAR) studies. This would involve the synthesis of a library of analogs by modifying both the benzoic acid and the azepane rings to optimize potency, selectivity, and pharmacokinetic properties. The data from these studies would be crucial for advancing the most promising compounds into further preclinical development.

In essence, this compound represents a promising starting point for drug discovery programs. Its design is rooted in the proven success of its substructures, and a systematic investigation into its biological properties could unlock new avenues for the development of much-needed therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxoazepan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-4-2-1-3-9-14(12)11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJWBVFMXHXQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 2 Oxoazepan 1 Yl Benzoic Acid and Its Derivatives

Strategic Approaches to the Core Azepane-Benzoic Acid Conjugate

The fundamental structure of 4-(2-oxoazepan-1-yl)benzoic acid is a conjugate of a 2-oxoazepane (ε-caprolactam) ring and a benzoic acid moiety. The synthesis of this core structure can be approached through several strategic disconnections, primarily focusing on the formation of the lactam ring and the subsequent or concurrent attachment of the benzoic acid group.

Synthesis of the 2-Oxoazepan-1-yl Moiety

The 2-oxoazepane, or ε-caprolactam, ring is a seven-membered lactam. Various synthetic methods have been developed for the formation of azepane and azepine derivatives. nih.govrsc.orgnih.govacs.org One common approach involves the ring expansion of smaller cyclic systems, such as piperidines. rsc.org For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and yield through piperidine (B6355638) ring expansion. rsc.org Another strategy involves the intramolecular cyclization of linear precursors. For example, rhodium-catalyzed intramolecular cyclopropanation of an α-imino carbenoid can lead to a transient intermediate that rearranges to form fused dihydroazepine derivatives. nih.gov Additionally, the conversion of ornithine-derived β-lactams can be used to synthesize quaternary α,α-2-oxoazepane α-amino acids through a rearrangement driven by intramolecular ring-opening. acs.org

Coupling Reactions for Benzoic Acid Integration

The integration of the benzoic acid moiety is typically achieved through N-arylation of the caprolactam nitrogen. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the C-N bond between the lactam and the aromatic ring. rsc.org Palladium-catalyzed reactions, in particular, are widely used for the arylation of amides. researchgate.net These methods often involve the coupling of an aryl halide (e.g., 4-bromobenzoic acid or its ester derivative) with ε-caprolactam in the presence of a palladium catalyst and a suitable base. The reaction conditions are optimized to favor the formation of the N-aryl lactam. researchgate.net

Another approach involves the reaction of aminobenzoic acid with a precursor to the caprolactam ring. For example, 4-aminobenzoic acid can be reacted with 6-bromohexanoyl chloride, followed by intramolecular cyclization to form the desired product.

One-Pot and Multicomponent Reaction Protocols (e.g., Ugi-based syntheses)

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical routes to complex molecules like this compound and its derivatives. researchgate.netwikipedia.orgresearchgate.netnumberanalytics.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netbeilstein-journals.org The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example of an MCR that can be adapted for this purpose. wikipedia.orgnumberanalytics.comresearchgate.netnih.gov

A green, one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives has been reported via an Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water. researchgate.netresearchgate.net This reaction proceeds without a catalyst and drives the formation of the caprolactam ring and the introduction of aryl and other functional groups in a single step. researchgate.netresearchgate.net The Ugi reaction mechanism involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid in a cascade of nucleophilic additions and rearrangements. wikipedia.orgnumberanalytics.com

Parallel Synthesis and Combinatorial Chemistry for Structural Diversity

To explore the structure-activity relationships of this compound analogues, parallel synthesis and combinatorial chemistry approaches are employed to generate large libraries of diverse compounds. thieme-connect.comrasayanjournal.co.inijsrst.comgoogle.comnih.govicm.edu.pl These techniques allow for the systematic variation of different parts of the molecule.

Solid-phase synthesis is a powerful tool in combinatorial chemistry, enabling the efficient preparation and purification of compound libraries. For instance, azepine heterocycles can be synthesized on a solid support, which simplifies the work-up and allows for the use of excess reagents to drive reactions to completion.

By using a variety of building blocks in the synthetic routes described above, a wide range of analogues can be created. For example, in Ugi-based syntheses, different aldehydes, amines, and isocyanides can be used to introduce diverse substituents. researchgate.netresearchgate.net Similarly, in coupling reactions, a variety of substituted benzoic acids or aryl halides can be employed. thieme-connect.comgoogle.com

Chemical Modifications and Derivatization Strategies for Analogues

Further structural diversity can be achieved through the chemical modification and derivatization of the core this compound structure.

Introduction of Functional Groups on the Benzoic Acid Ring

The benzoic acid ring is a prime site for introducing various functional groups to modulate the compound's properties. Standard aromatic substitution reactions can be employed to add substituents such as halogens, nitro groups, alkyl groups, and alkoxy groups. For example, nitration, halogenation, Friedel-Crafts alkylation, and acylation can be performed on the benzoic acid ring, provided the existing functional groups are compatible with the reaction conditions.

Alternatively, substituted benzoic acid derivatives can be used as starting materials in the coupling reactions. rasayanjournal.co.inijsrst.comgoogle.comnih.govrsc.orgnih.govnih.govmdpi.comipbcams.ac.cnnih.govnih.gov For instance, a library of benzoic acid derivatives with different substituents can be coupled with ε-caprolactam to generate a corresponding library of final products. This approach is often more efficient and predictable than attempting to modify the final complex molecule.

| Starting Material | Reaction Type | Resulting Derivative Type | Key Features |

| Substituted Benzoic Acids rasayanjournal.co.inijsrst.comgoogle.comnih.gov | Amide Coupling | Variously substituted amides | Introduction of diverse functional groups on the aromatic ring. |

| 6-Aminohexanoic Acid, Aldehydes, Isocyanides researchgate.netresearchgate.net | Ugi Reaction | N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamides | One-pot synthesis, high diversity from multiple components. |

| ε-Caprolactam, Substituted Aryl Halides | Palladium-catalyzed Cross-Coupling researchgate.net | N-Aryl lactams | Direct formation of the C-N bond to the aromatic ring. |

| Ornithine-derived β-lactams acs.org | Ring Rearrangement | Quaternary α,α-2-oxoazepane α-amino acids | Stereoselective synthesis of complex amino acid derivatives. |

Modifications to the Azepane Heterocycle

The azepan-2-one (B1668282) (or ε-caprolactam) ring is a versatile scaffold that allows for a variety of chemical modifications. These modifications can be used to introduce diverse functional groups, alter the ring size, or append additional ring systems, thereby enabling the synthesis of a wide range of derivatives of this compound. Research into these modifications is driven by the need to fine-tune the physicochemical and pharmacological properties of molecules incorporating this heterocyclic motif. Methodologies for modifying the azepane ring can be broadly categorized into functionalization at the ring's carbon atoms, reactions involving the lactam carbonyl group, and skeletal rearrangements.

The introduction of substituents at various positions on the azepane ring is a key strategy for creating structural diversity. The positions alpha to the carbonyl (C3) and alpha to the nitrogen (C7) are particularly reactive, but modifications at other positions have also been achieved.

Palladium-catalyzed asymmetric allylic alkylation has been effectively used to create α-quaternary lactams. This method allows for the introduction of substituents at the C3 position of the azepan-2-one ring. For instance, the decarboxylative allylic alkylation of enol carbonates derived from lactams can produce trisubstituted chiral centers at this position. nih.gov Similarly, β-amidoesters can be used as precursors to generate α-allyl-β-carboxyamides, leading to di-allylated products at the C3 position. nih.gov

Another approach involves the synthesis of substituted caprolactams which can then be arylated to form derivatives of this compound. A photochemical dearomative ring expansion of substituted nitroarenes provides access to C5-substituted caprolactams. thieme-connect.demanchester.ac.uk This process uses blue light to convert a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a 3H-azepine intermediate. Subsequent hydrogenation and hydrolysis yield the C5-functionalized caprolactam. manchester.ac.uk For example, 4-tert-butylnitrobenzene can be converted to 5-tert-butylazepan-2-one. thieme-connect.de

Furthermore, quaternary α-amino acid derivatives with a 2-oxoazepane structure have been synthesized through the rearrangement of ornithine-derived β-lactams. This method results in substitutions at the C4 position of the azepane ring, as demonstrated by the preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. researchgate.net

The lactam carbonyl group is another site for modification. Reduction of the carbonyl group can lead to the corresponding cyclic amine (azepane). For instance, the carbonyl group of N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide can be reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄) without affecting other functional groups like sulfonamides or halogens.

Ring-opening reactions of the azepane lactam are also well-documented. Acid-catalyzed hydrolysis can cleave the amide bond. For example, treatment with concentrated sulfuric acid can induce ring-opening to yield a linear amino acid derivative. A notable synthetic strategy involves the in-situ ring-opening of 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU), which contains a caprolactam-like structure, followed by arylation to produce N-substituted caprolactam derivatives. researchgate.net A conceptually novel palladium-mediated tandem process involving the stereoselective ring-opening of vinyl γ-lactones followed by amination and cyclization provides access to a wide variety of functionalized caprolactam synthons. nih.gov

More complex modifications involve the rearrangement of the azepane skeleton itself. A novel skeletal metalation strategy using a nickel(0) reagent facilitates a selective activation of the unstrained amide C–N bond, followed by CO deinsertion. This "carbonyl-to-nickel-exchange" can lead to decarbonylative ring contraction, transforming the seven-membered lactam into a six-membered ring. nih.gov

Fusion of other heterocyclic rings to the azepane core has also been explored. For instance, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems have been prepared by constructing a pyrazine (B50134) or quinoxaline (B1680401) ring onto a pre-formed azepandione derivative. chem-soc.si This is typically achieved by condensing a diamine with an α-bromoazepandione. chem-soc.si

The table below summarizes various methodologies for the modification of the azepane heterocycle.

Table 1: Synthetic Modifications of the Azepane Heterocycle

| Modification Type | Reaction | Reagents/Conditions | Position of Modification | Resulting Structure | Reference(s) |

|---|---|---|---|---|---|

| Ring Carbon Functionalization | Asymmetric Allylic Alkylation | Pd(0) catalyst, chiral P-N ligand, enol carbonate substrates | C3 | α-Quaternary lactams | nih.gov |

| Photochemical Ring Expansion | Nitroarenes, blue light, P(III) reagent, secondary amine, then H₂, H₂O | C5 | C5-substituted caprolactams | thieme-connect.demanchester.ac.uk | |

| β-Lactam Rearrangement | Ornithine-derived β-lactams, Pd-C catalyzed hydrogenolysis | C4 | 4-Amino-4-carboxy-azepan-2-ones | researchgate.net | |

| Carbonyl and Ring-Opening Reactions | Carbonyl Reduction | LiAlH₄, THF | C2 | Secondary alcohol (azepanol) | |

| Acidic Ring-Opening | Concentrated H₂SO₄, heat | N1-C2 bond | Linear amino-sulfonic acid adduct | ||

| Pd-catalyzed Tandem Reaction | Vinyl γ-lactones, Pd precursor, phosphoramidite (B1245037) ligand, aniline | - | Substituted caprolactams | nih.gov | |

| Skeletal Rearrangements | Carbonyl-to-Nickel Exchange | (IPr)Ni(η⁶-PhMe), Toluene, RT | C2 | Decarbonylative ring contraction to a 6-membered ring | nih.gov |

| Ring Fusion | Pyrazine Ring Fusion | α-Bromoazepandione, ethylenediamine (B42938) | C3, C4 | Pyrazino[2,3-c]azepine system | chem-soc.si |

Advanced Spectroscopic and Structural Characterization of 4 2 Oxoazepan 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For 4-(2-Oxoazepan-1-yl)benzoic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the azepan-2-one (B1668282) (caprolactam) ring. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the carboxyl group are expected to be deshielded and appear at a lower field compared to the protons ortho to the lactam nitrogen. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration. The protons of the caprolactam ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid and the amide carbonyl carbon of the lactam ring are expected to appear at the most downfield chemical shifts, typically in the range of 165-180 ppm. The aromatic carbons would show four distinct signals due to the para-substitution pattern. The aliphatic carbons of the caprolactam ring would resonate in the upfield region of the spectrum.

Predicted NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170-180 |

| Aromatic C-H (ortho to -COOH) | 7.9 - 8.2 (d) | ~130-135 |

| Aromatic C-H (ortho to lactam) | 7.3 - 7.6 (d) | ~120-125 |

| Lactam C=O | - | ~175-185 |

| Lactam -CH₂- (adjacent to N) | 3.5 - 3.8 (t) | ~45-55 |

| Lactam -CH₂- | 1.6 - 2.5 (m) | ~25-40 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound (C₁₃H₁₅NO₃) by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond in the caprolactam ring and the loss of the carboxylic acid group or its fragments (e.g., CO₂, H₂O).

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment | Description |

| 233.1052 | [M]⁺ | Molecular ion |

| 216.0970 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 188.1021 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 121.0289 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 113.0841 | [C₆H₁₁NO]⁺ | Caprolactam fragment |

Note: The predicted m/z values are based on the exact mass of the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the amide. The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid would be observed around 1700-1725 cm⁻¹, while the amide C=O stretch of the lactam would appear at a slightly lower wavenumber, typically 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The carbonyl stretching vibrations would also be visible, although their relative intensities might differ from the FT-IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Moderate |

| C=O Stretch (Amide/Lactam) | 1650-1680 | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-N Stretch (Amide) | 1200-1350 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

It is expected that in the solid state, the carboxylic acid groups would form hydrogen-bonded dimers, a common feature for benzoic acid and its derivatives. The conformation of the seven-membered caprolactam ring, which is known to be flexible, would also be determined. The relative orientation of the benzoic acid and caprolactam rings would be a key structural feature.

In Vitro Biological Evaluation and Mechanistic Probes of 4 2 Oxoazepan 1 Yl Benzoic Acid

Assessment of Biological Target Engagement

Direct receptor binding studies and protein interaction assays for 4-(2-Oxoazepan-1-yl)benzoic acid are not prominently documented. However, research on its derivatives demonstrates engagement with specific biological targets, suggesting potential avenues of interaction for the parent compound.

Derivatives of this compound have been investigated as antagonists for neurokinin (NK) receptors. For instance, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a complex derivative, has been identified as a potent and balanced antagonist for both NK1 and NK2 receptors acs.org. This suggests that the azepane and benzoic acid moieties can be part of a larger structure that effectively binds to these G protein-coupled receptors, which are involved in pain transmission and inflammation.

Another derivative, 5-[(2S)-2-{[(3S)-1-({[1,1'-biphenyl]-4-yl}methyl)-2-oxoazepan-3-yl]carbamoyl}-2-acetamidoethyl]-2-(carboxymethyl)benzoic acid, is a dipeptide that may interact with protein tyrosine kinases like SRC drugbank.com. SRC kinases are crucial in regulating cell growth and differentiation, and their activation is often linked to receptor engagement drugbank.com.

The table below summarizes the biological target engagement of selected derivatives of this compound.

| Derivative Name | Biological Target | Assay Type | Finding |

| N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide | Neurokinin NK1/NK2 Receptors | Receptor Antagonism | Potent and balanced antagonist acs.org. |

| 5-[(2S)-2-{[(3S)-1-({[1,1'-biphenyl]-4-yl}methyl)-2-oxoazepan-3-yl]carbamoyl}-2-acetamidoethyl]-2-(carboxymethyl)benzoic acid | SRC Kinase (putative) | Dipeptide compound | May play a role in activating protein tyrosine kinases drugbank.com. |

| 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid | Cyclooxygenase (COX) Receptors | Not specified | Potential for receptor binding due to structural features vulcanchem.com. |

Exploration of Other Preclinical Bioactivities

The preclinical bioactivities of this compound itself, such as antialgal, antimutagenic, antiviral, and anti-inflammatory activities, are not well-documented. However, the broader class of benzoic acid derivatives has been extensively studied for such properties.

Antiviral Activity: While no specific antiviral studies on this compound were found, other benzoic acid derivatives have shown promise. For example, a derivative named NC-5 demonstrated dose-dependent inhibition of influenza A viruses, including oseltamivir-resistant strains nih.gov. This compound was found to inhibit neuraminidase activity, which is crucial for virus release nih.gov.

Anti-inflammatory Activity: The anti-inflammatory potential of benzoic acid derivatives is an active area of research. A study on (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a compound with structural similarities, showed anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema test in rats mdpi.com. Other benzoic acid derivatives have also been patented for their anti-inflammatory and analgesic properties google.com. The mechanism for some of these effects is suggested to be through the inhibition of cyclooxygenase (COX) enzymes vulcanchem.com.

The table below outlines other preclinical bioactivities observed in derivatives related to this compound.

| Bioactivity | Derivative/Related Compound | Model/Assay | Key Finding |

| Antiviral | NC-5 (a benzoic acid derivative) | Cell-based influenza A virus inhibition assay | Inhibited H1N1 and oseltamivir-resistant H1N1-H275Y strains with EC50 values of 33.6 µM and 32.8 µM, respectively nih.gov. |

| Anti-inflammatory | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Showed anti-inflammatory activity comparable to diclofenac, with edema inhibition of 48.9–63.1% mdpi.com. |

| Anti-inflammatory | N-(4-carboxybenzyl)nonanamide | Carrageenan-induced rat foot pad edema | Effective in reducing the inflammatory response at a dose of 100 mg/kg google.com. |

| Analgesic | 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid | In vivo studies | Suggested analgesic properties vulcanchem.com. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 4 2 Oxoazepan 1 Yl Benzoic Acid Analogues

Systematic Elucidation of Structure-Biological Activity Correlations

The biological activity of 4-(2-oxoazepan-1-yl)benzoic acid analogues is intricately linked to their chemical structure. Variations in the substituents on the benzoic acid ring, the conformation of the oxoazepan moiety, and the nature of any linking groups can significantly modulate their interaction with biological targets.

Influence of Benzoic Acid Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzoic acid ring play a pivotal role in determining the biological efficacy of this class of compounds. The electronic properties of these substituents can alter the acidity of the carboxylic acid group and influence how the molecule interacts with target proteins.

Generally, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, tend to increase the acidity of benzoic acid. libretexts.org This increased acidity can lead to stronger interactions with biological targets, particularly if the interaction involves the carboxylate anion. Conversely, electron-donating groups, like amino (-NH2) or methoxy (B1213986) (-OCH3) groups, decrease acidity and may lead to weaker binding. libretexts.org The position of the substituent is also critical; for instance, substituents in the meta or para position often have a more pronounced effect on acidity compared to those in the ortho position. libretexts.org

In broader studies of benzoic acid derivatives, the introduction of hydroxyl groups has been shown to influence biological activity, with the position of the hydroxyl group being a key determinant of potency. nih.govnih.gov For example, in a series of benzoylaminobenzoic acid derivatives, the presence of a hydroxyl group was found to be conducive to inhibitory activity. nih.gov

Role of the Oxoazepan Moiety in Ligand-Target Interactions

The stereochemistry of the oxoazepan ring, if chiral centers are present, can also be critical for biological activity. Different enantiomers or diastereomers may exhibit vastly different potencies and selectivities due to their unique three-dimensional arrangements.

Impact of Bridging Linkages on Molecular Recognition

The linkage between the benzoic acid and the oxoazepan moiety, in this case, a direct nitrogen-phenyl bond, is fundamental to the molecule's architecture. While direct linkage is a common motif, studies on related compounds with different linkers, such as amides or ethers, have shown that the nature and flexibility of the linker can significantly impact biological activity. nih.gov For instance, introducing an amide linker in some series of compounds has resulted in a decrease in binding affinity. nih.gov The length and rigidity of a linker can dictate the relative orientation of the two key structural components, thereby affecting how the molecule is recognized by its biological target.

Computational QSAR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to predict the biological activity of compounds based on their chemical structure. taylorfrancis.com By developing mathematical models, researchers can identify key molecular properties that drive activity and design more potent and selective analogues.

Development of Regression Models

Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSAR studies to establish a linear relationship between the biological activity of a series of compounds and their calculated molecular descriptors. dergipark.org.trnih.gov The goal of MLR is to create a predictive equation of the form:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + Intercept

Where c1, c2, etc., are the regression coefficients for each descriptor. The quality of the MLR model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²), which indicate the predictive power of the model. nih.govturkjps.org

For a hypothetical series of this compound analogues, a QSAR study might yield a regression equation that links biological activity (e.g., inhibitory concentration, IC50) to specific molecular properties.

Hypothetical QSAR Data for this compound Analogues

| Compound | Substituent (R) | Experimental IC50 (µM) | ClogP | pKa |

|---|---|---|---|---|

| 1 | H | 10.5 | 2.1 | 4.2 |

| 2 | 4-Cl | 5.2 | 2.8 | 3.9 |

| 3 | 4-OCH3 | 15.8 | 2.0 | 4.5 |

| 4 | 4-NO2 | 2.1 | 2.0 | 3.4 |

| 5 | 3-OH | 8.9 | 1.9 | 4.1 |

| 6 | 4-CH3 | 12.3 | 2.6 | 4.3 |

This table is a hypothetical representation for illustrative purposes.

Identification of Physicochemical Descriptors Influencing Activity

QSAR models help to identify the key physicochemical descriptors that influence the biological activity of a compound series. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

ClogP (Calculated LogP): This descriptor is a measure of a compound's hydrophobicity. In many QSAR studies, a certain range of hydrophobicity is found to be optimal for biological activity. nih.gov

pKa: The pKa value reflects the acidity of the benzoic acid group. As discussed earlier, this can be a critical factor in ligand-target binding. libretexts.org

Molecular Weight (MW): While not always directly correlated with activity, molecular weight can be an important factor in drug-likeness and bioavailability. taylorfrancis.com

Topological Descriptors: These descriptors encode information about the connectivity and shape of a molecule, which can be crucial for understanding how it fits into a binding site. dergipark.org.trnih.gov

Electronic Descriptors: Parameters such as Hammett constants or calculated atomic charges can quantify the electronic effects of substituents on the benzoic acid ring.

By analyzing the coefficients in the QSAR equation, researchers can determine whether a particular descriptor has a positive or negative impact on biological activity. For instance, a negative coefficient for ClogP would suggest that lower hydrophobicity is favorable for the desired activity. This predictive insight is invaluable for guiding the synthesis of new, more effective compounds.

Pharmacophore Generation for De Novo Design

The development of novel drug candidates can be significantly accelerated through the use of computational techniques like pharmacophore modeling, a pivotal element in de novo drug design. This approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target, in this case, dihydroorotate (B8406146) dehydrogenase (DHODH). For analogues of this compound, which are recognized as inhibitors of DHODH, the generation of a pharmacophore model provides a blueprint for designing new molecules with potentially enhanced inhibitory activity. nih.govjlu.edu.cn

A pharmacophore model for DHODH inhibitors is typically constructed based on the key interaction features observed in the binding site of the enzyme. nih.govjlu.edu.cn These models often highlight the importance of a specific arrangement of hydrogen bond acceptors, hydrophobic regions, and aromatic rings. jlu.edu.cnphyschemres.orgacs.org For instance, a common feature among many DHODH inhibitors is a negatively charged group, which plays a crucial role in the interaction with the enzyme. nih.gov

Based on the structure of this compound and the known binding modes of other DHODH inhibitors, a hypothetical pharmacophore model can be proposed for the de novo design of new analogues. The key features of such a model would likely include:

A Hydrogen Bond Acceptor (HBA): The carboxylic acid moiety of the benzoic acid ring is a prime candidate for forming a crucial hydrogen bond with key amino acid residues in the DHODH active site, such as Arginine (Arg). nih.gov

Aromatic/Hydrophobic Region: The phenyl ring serves as a central scaffold that can engage in hydrophobic interactions with non-polar residues within the binding pocket. jlu.edu.cn

A Second Hydrogen Bond Acceptor/Hydrophobic Feature: The carbonyl group of the azepan-2-one (B1668282) ring can act as another hydrogen bond acceptor or contribute to hydrophobic interactions. jlu.edu.cn

A Hydrophobic Moiety: The caprolactam ring (azepan-2-one) provides a significant hydrophobic component that can occupy a hydrophobic pocket within the enzyme.

These features, when mapped onto a three-dimensional space, create a template that can be used to screen virtual compound libraries or to guide the assembly of new molecular fragments in a de novo design process. The goal is to identify or create novel structures that fit this pharmacophoric pattern and are therefore likely to exhibit inhibitory activity against DHODH.

The table below outlines the key pharmacophoric features derived from the analysis of this compound and its potential interactions within the DHODH binding site, which are instrumental for de novo design.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction in DHODH Active Site |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid group | Interaction with positively charged residues (e.g., Arginine) |

| Aromatic/Hydrophobic Region | Phenyl ring | π-π stacking or hydrophobic interactions with aromatic/aliphatic residues |

| Hydrogen Bond Acceptor (HBA) | Carbonyl group of the lactam ring | Interaction with hydrogen bond donor residues |

| Hydrophobic Pocket Occupancy | Azepan-2-one ring | Van der Waals interactions with hydrophobic residues |

By utilizing such a pharmacophore model, medicinal chemists can rationally design new analogues of this compound. This process involves the modification of the existing scaffold or the introduction of new chemical groups that satisfy the identified pharmacophoric constraints. The ultimate aim is to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties, thereby providing new avenues for therapeutic intervention. mmv.orgresearchgate.net

Computational Chemistry and in Silico Modeling for 4 2 Oxoazepan 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed description of the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(2-Oxoazepan-1-yl)benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). mdpi.com From this optimized structure, a wealth of information can be derived.

Key molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. malayajournal.orgajchem-a.com

Table 1: Calculated Molecular Properties for Benzoic Acid Derivatives from DFT Studies Note: This table presents representative data for substituted benzoic acids to illustrate the types of properties calculated. Specific values for this compound would require dedicated computational studies.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | e.g., -5.2822 eV malayajournal.org | Indicates electron-donating ability. |

| LUMO Energy | e.g., -1.2715 eV malayajournal.org | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 4.0106 eV malayajournal.org | Relates to chemical reactivity and stability. |

| Dipole Moment | Varies | Predicts polarity and binding orientation. nih.gov |

Prediction of Dissociation Constants (pKa) via Computational Methods

The acid dissociation constant (pKa) is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Computational methods offer a valuable alternative to experimental determination of pKa. nih.gov

Software like MoKa utilizes quantitative structure-property relationships (QSPR) and sophisticated algorithms to predict the pKa values of ionizable groups in a molecule. researchgate.net These predictions are based on the molecule's structure and the influence of its various functional groups on the acidity of the carboxylic acid proton. researchgate.netresearchgate.net For this compound, these methods would calculate the pKa of the carboxylic acid group, which is essential for understanding its behavior in a biological environment. nih.govkyushu-u.ac.jp The accuracy of these predictions can be high, often within 0.5 log units of experimental values, making them a reliable tool in early-stage drug development. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a small molecule (ligand) like this compound interacts with a biological target, typically a protein. nih.govredalyc.org

Elucidation of Binding Modes and Key Interaction Residues

Molecular docking algorithms predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.gov This process generates a binding model that details the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.netresearchgate.net For instance, a docking study might reveal that the carboxylic acid group of this compound forms hydrogen bonds with specific residues like serine or histidine in a protein's active site, while the azepanone ring might engage in hydrophobic interactions. researchgate.net Understanding these binding modes is critical for explaining the molecule's biological activity and for guiding further optimization. nih.gov

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Structure-based virtual screening, which utilizes molecular docking, can be employed to find new potential inhibitors for specific enzymes. nih.gov In this context, derivatives of benzoic acid have been successfully identified as potential inhibitors for targets like trans-sialidase in Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov A virtual screening campaign could be designed to identify compounds from large libraries that have a similar or better binding profile to this compound or to discover novel scaffolds that interact with the same target. nih.govfabad.org.tr This approach significantly accelerates the hit identification phase of drug discovery. e3s-conferences.org

Advanced Chemometrics and Machine Learning Approaches for Compound Optimization

Chemometrics and machine learning are increasingly being integrated into the drug discovery pipeline to analyze complex chemical data and build predictive models. diva-portal.orgnih.gov These data-driven methods can be applied to optimize the properties of lead compounds like this compound. ku.dk

By analyzing datasets of compounds and their associated biological activities, machine learning algorithms can identify the key structural features that contribute to potency and selectivity. nih.govbrjac.com.br These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds. This iterative process of prediction, synthesis, and testing, supported by machine learning, can significantly streamline the lead optimization process. diva-portal.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serine |

| Histidine |

Future Research Trajectories and Preclinical Development Prospects for 4 2 Oxoazepan 1 Yl Benzoic Acid Analogues

Rational Design of Enhanced Analogues Based on SAR and Computational Findings

The future development of 4-(2-Oxoazepan-1-yl)benzoic acid analogues will heavily rely on a synergistic approach combining traditional structure-activity relationship (SAR) studies with advanced computational modeling. The initial identification of the caprolactam-based series as inhibitors of Factor Xa has already demonstrated the utility of this scaffold in rational drug design. benthamdirect.comresearchgate.net A similar, focused effort is now required to optimize the inhibitory activity of this compound against DHODH.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is a fundamental next step. This will involve the synthesis and biological evaluation of a library of analogues to elucidate key structural features required for potent DHODH inhibition. Key modifications could include:

Substitution on the Benzoic Acid Ring: As demonstrated in studies of other benzoic acid-containing inhibitors, the position and nature of substituents on the aromatic ring can significantly impact potency and selectivity. nih.govnih.goviomcworld.com For instance, the introduction of halo- or methoxy-benzyloxy groups at the 3-position of 4-(thiazol-5-yl)benzoic acid derivatives led to a significant increase in anti-proliferative activity. nih.gov

Modification of the Caprolactam Ring: Alterations to the seven-membered lactam ring, such as the introduction of substituents or variation of ring size, could modulate binding affinity and pharmacokinetic properties. The unique caprolactam ring of capuramycin, for example, occupies a cryptic pocket in the MraY enzyme, suggesting that such heterocyclic systems can access unique binding modes. nih.gov

Bioisosteric Replacement: The carboxylic acid moiety is a common feature in many DHODH inhibitors. However, its replacement with bioisosteres such as tetrazoles could improve metabolic stability and cell permeability, as has been successfully demonstrated for other drug candidates.

Computational Modeling: In silico methods will be instrumental in guiding the rational design of these analogues. Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy perturbation (FEP+) calculations can provide valuable insights into the binding mode of this compound at the atomic level. mmv.org Structure-guided approaches have been successfully employed to develop improved DHODH inhibitors, such as quinoline-based analogues, by identifying and targeting specific residues within the binding pocket for novel hydrogen bonding interactions. nih.gov A similar computational analysis of the this compound scaffold could reveal key interactions and guide the design of next-generation inhibitors with enhanced potency and selectivity.

A representative table of hypothetical analogues and their potential design rationale is presented below:

| Analogue | Modification | Design Rationale |

| 4-(5-Fluoro-2-oxoazepan-1-yl)benzoic acid | Introduction of a fluorine atom on the caprolactam ring | To potentially enhance binding affinity through favorable electrostatic interactions. |

| 4-(2-Oxoazepan-1-yl)-3-hydroxybenzoic acid | Addition of a hydroxyl group to the benzoic acid ring | To explore new hydrogen bonding interactions with the DHODH active site. |

| 5-(4-(2-Oxoazepan-1-yl)phenyl)tetrazole | Replacement of the carboxylic acid with a tetrazole ring | To improve metabolic stability and cell permeability. |

Exploration of Polypharmacology and Multi-Target Modulators

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The tenovins, for example, have been shown to inhibit both sirtuins and DHODH, contributing to their p53-activating and tumor-killing effects. nih.gov This dual-target activity highlights the potential for developing multi-target modulators based on the this compound scaffold.

Future research should investigate the potential off-target activities of this compound and its analogues. A broad screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other relevant enzymes could uncover unexpected secondary targets. The identification of such multi-target modulators could lead to the development of novel therapeutics with unique mechanisms of action. For instance, a compound that inhibits both DHODH and another key enzyme in a cancer-related pathway could offer a synergistic anti-tumor effect.

Integration with Advanced Chemical Biology Techniques for Target Validation

The validation of a drug's target is a critical step in the development process. Advanced chemical biology techniques offer powerful tools for target identification and validation in a cellular context. The development of a chemical probe based on the this compound scaffold would be a significant step forward.

Chemical Probes: A chemical probe is a small molecule that is used to study a biological target. A well-characterized probe should be potent, selective, and cell-active. The development of IPP/CNRS-A017 as a highly selective chemical probe for human DHODH provides a clear roadmap for this endeavor. cenibra.deresearchgate.netresearchgate.netdntb.gov.ua A probe derived from this compound could be synthesized by incorporating a "tag" (e.g., biotin (B1667282) or a fluorescent dye) and a photoreactive group. This would allow for the following applications:

Target Engagement Studies: To confirm that the compound binds to DHODH in living cells.

Pull-Down Assays: To identify the protein targets of the compound from a complex cellular lysate.

Imaging Studies: To visualize the subcellular localization of the compound and its target.

The development and application of such chemical probes will not only validate DHODH as the primary target of this compound class but may also uncover novel off-targets, further informing the exploration of their polypharmacological potential.

Q & A

Q. What are the established synthetic routes for 4-(2-Oxoazepan-1-yl)benzoic acid, and what key reaction conditions influence yield?

Methodological Answer:

- Core Strategy: The synthesis typically involves coupling a benzoic acid derivative with an azaepane precursor. Key steps include:

- Esterification/Amidation: Use of coupling agents (e.g., DCC, EDC) to activate the carboxylic acid group for nucleophilic attack by the azaepane nitrogen.

- Cyclization: Acid- or base-catalyzed ring closure to form the 2-oxoazepane moiety.

- Oxidation/Reduction: Controlled oxidation of intermediates using agents like potassium permanganate (for ketone formation) or LiAlH₄ (for selective reductions) .

- Critical Conditions:

- Temperature: Cyclization requires 80–100°C for optimal ring stability .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

- Analytical Toolkit:

- NMR (¹H/¹³C): Confirm the presence of the azaepane ring (δ 3.2–3.8 ppm for CH₂ adjacent to N) and benzoic acid protons (δ 7.8–8.2 ppm) .

- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted azaepane precursors) .

- X-ray Crystallography: Resolve conformational isomers if crystallization is feasible (e.g., hydrogen-bonding patterns in the solid state) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation:

- PPE: Lab coat, nitrile gloves, and safety goggles (prevents skin/eye contact; GHS Category 2 irritation) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates (GHS H319/H335) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies optimize the azaepane ring formation during synthesis, particularly avoiding side reactions?

Methodological Answer:

- Kinetic Control:

- Dilute Conditions: Reduce intermolecular side reactions (e.g., dimerization) by maintaining low precursor concentrations .

- Catalysts: Use p-toluenesulfonic acid (PTSA) to accelerate cyclization while minimizing ester hydrolysis .

- Thermodynamic Traps: Introduce bulky substituents on the azaepane precursor to favor intramolecular cyclization over polymerization .

Q. How can researchers resolve contradictory biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

- Systematic Validation:

- Assay Reproducibility: Test under standardized conditions (pH 7.4 buffer, 37°C) to rule out environmental variability .

- Metabolite Screening: Check for in situ degradation products (e.g., via LC-MS) that may interfere with activity .

- Target Selectivity: Use CRISPR-edited cell lines to confirm target-specific effects vs. off-target interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- In Silico Tools:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., ketone group in the azaepane ring) .

- MD Simulations: Assess solvation effects on reaction pathways (e.g., solvent stabilization of transition states) .

- Experimental Calibration: Validate predictions with kinetic isotope effect (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.